VPS34 抑制剂 1

描述

VPS34 inhibitor 1, also known as Compound 19 or PIK-III analogue, is a potent and selective inhibitor of VPS34 . It inhibits the phosphorylation of phosphatidylinositol (PtdIns) by recombinant insect cell expressed Vps34-Vps15 complex with an IC50 of 25 nM . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

Chemical Reactions Analysis

VPS34 inhibitor 1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

科学研究应用

Cancer Immunotherapy Enhancement

VPS34 inhibitor 1 (Vps34i) has been shown to reprogram cold tumors into hot inflamed ones, which are more susceptible to immunotherapy. This is achieved by inducing STAT1 and IRF7, leading to the up-regulation of CCL5 and CXCL10, thus enhancing the efficacy of anti–PD-L1/PD-1 blockade in melanoma and colorectal cancer (CRC) and prolonging mice survival .

Apoptosis Induction in Acute Myeloid Leukemia (AML)

Specific inhibition of VPS34 using VPS34-IN1 induces apoptosis in AML cells without affecting normal CD34+ hematopoietic cells, suggesting a therapeutic potential for AML treatment .

Tumor Growth Inhibition

Both genetic and pharmacological inhibition of Vps34 kinase activity using specific inhibitors like SB02024 or SAR405 (Vps34i) have been observed to decrease tumor growth and improve survival in multiple tumor models. This is attributed to the induction of infiltration of NK, CD8+, and CD4+ T effector cells in melanoma and CRC tumors .

作用机制

VPS34 inhibitor 1 works by inhibiting the class III Vps34 PI3K . It suppresses SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs . This inhibition of Vps34 leads to a rapid dose-dependent dispersal of a specific PtdIns (3)P-binding probe from endosome membranes .

安全和危害

属性

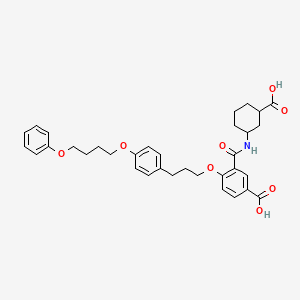

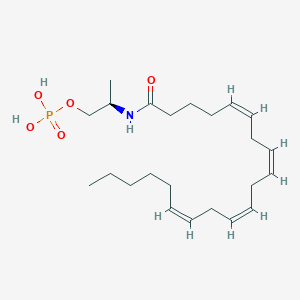

IUPAC Name |

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIGGCBXFIZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)